1-Isopropyl-4-(2-nitrovinyl)benzene
Description
Significance of β-Nitrostyrene Derivatives in Synthetic Methodologies
Within the broader class of nitrovinyl compounds, β-nitrostyrene derivatives have garnered substantial attention. These compounds are characterized by a nitrovinyl group attached to a benzene (B151609) ring. They serve as pivotal building blocks in the synthesis of various organic molecules. Their utility stems from the dual functionality of the nitroalkene moiety, which can undergo reactions at both the double bond and the nitro group. researchgate.net Consequently, β-nitrostyrenes are employed as starting materials for the synthesis of amines, hydroxylamines, and various heterocyclic compounds like pyrroles. researchgate.netwikipedia.org The reactivity of the activated alkene in β-nitrostyrenes makes them excellent Michael acceptors and reactive partners in cycloaddition reactions. wikipedia.orgresearchgate.net
Historical Context of Nitroalkene Chemistry and its Evolution
The chemistry of nitro compounds has a rich history dating back to the 19th century, evolving in parallel with the field of organic chemistry. mdpi.com A pivotal moment in the synthesis of nitroalkenes was the discovery of the Henry reaction, also known as the nitroaldol reaction, by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene. wikipedia.org Initially, synthetic methods required long reaction times and harsh conditions. rsc.org However, the evolution of synthetic techniques has led to the development of more efficient and milder procedures, including the use of microwave-assisted organic synthesis (MAOS) and various catalytic systems to improve yields and stereoselectivity. rsc.orgmdpi.com
Overview of 1-Isopropyl-4-(2-nitrovinyl)benzene within the Nitrovinyl Compound Class
This compound is a specific derivative of β-nitrostyrene, featuring an isopropyl group at the para position of the benzene ring. This substitution pattern influences its physical properties and reactivity. As a member of the nitrovinyl compound class, it exhibits the characteristic reactivity of a conjugated nitroalkene. Its applications in organic synthesis are primarily as an intermediate for the construction of more complex molecules. The presence of the isopropyl group can modulate the electronic properties of the aromatic ring and, consequently, the reactivity of the nitrovinyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOZMGIWCWVROY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420685 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42139-37-7 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Formation
The primary and most common method for synthesizing 1-Isopropyl-4-(2-nitrovinyl)benzene is through the Henry reaction (also known as the nitroaldol reaction). wikipedia.orgyoutube.com This versatile carbon-carbon bond-forming reaction is a cornerstone of nitroalkene synthesis. wikipedia.org
The synthesis is a two-step process:
Nitroaldol Condensation: The reaction commences with the condensation of p-isopropylbenzaldehyde with a nitroalkane, typically nitromethane (B149229), in the presence of a base. The base deprotonates the nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the p-isopropylbenzaldehyde. This step forms a β-nitro alcohol intermediate.
Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, often under acidic or basic conditions with heating, to eliminate a molecule of water and form the carbon-carbon double bond of this compound.
Various catalysts can be employed for the Henry reaction, including simple bases like sodium hydroxide (B78521) or ammonium (B1175870) acetate. youtube.comwikipedia.org Modern methodologies may utilize more sophisticated catalytic systems to enhance reaction rates and yields. mdpi.com
While the Henry reaction is the most prevalent route, other methods for the synthesis of nitroalkenes exist, such as the direct nitration of styrenes. wikipedia.org However, for substituted styrenes like this compound, the Henry reaction starting from the corresponding aldehyde is generally the more controlled and widely used approach.
Chemical Transformations and Reactivity of 1 Isopropyl 4 2 Nitrovinyl Benzene
Michael Addition Reactions Involving 1-Isopropyl-4-(2-nitrovinyl)benzene as an Acceptor
The polarized nature of the nitrovinyl group makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its application in synthetic chemistry.
Asymmetric Michael Additions Utilizing Organocatalysts
The development of asymmetric organocatalysis has provided powerful tools for the enantioselective functionalization of nitroalkenes like this compound. Chiral organocatalysts, particularly those based on thiourea and amine functionalities, have proven highly effective in controlling the stereochemical outcome of Michael addition reactions. wikipedia.orgmdpi.com These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the nitroalkene and shield one face of the molecule, thereby directing the incoming nucleophile to the other face. wikipedia.org
For instance, pyrrolidine-based chiral ionic liquids have been employed as highly efficient organocatalysts for the Michael addition of ketones and aldehydes to nitroolefins. organic-chemistry.org These catalysts can afford high yields and excellent enantioselectivities (up to 99% ee). organic-chemistry.org Similarly, α,β-dipeptides, in conjunction with additives like 4-dimethylaminopyridine (DMAP) and thiourea, have been shown to be effective organocatalytic systems for the enantioselective reaction between isobutyraldehyde and various nitroolefins. mdpi.com The proposed mechanism involves the formation of an enamine from the aldehyde and the catalyst, which then attacks the nitroalkene. The thiourea additive is believed to act as a hydrogen bond donor, activating the nitro group and helping to orient the reactants. mdpi.com
Bifunctional catalysts, which contain both a Brønsted acid (like thiourea) and a Brønsted base (like an amine) or Lewis base, are particularly effective. wikipedia.org The amine moiety activates the nucleophile (e.g., by forming an enamine with a ketone), while the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding to the nitro group. mdpi.com This dual activation strategy has been successfully applied to the Michael addition of cycloketones to nitroalkenes, yielding products with high enantioselectivity and diastereoselectivity. mdpi.com
Table 1: Organocatalytic Asymmetric Michael Additions to Nitroolefins
| Catalyst Type | Nucleophile | Nitroalkene Example | Key Features | Reference |
|---|---|---|---|---|
| Pyrrolidine-based Chiral Ionic Liquid | Cyclohexanone | trans-β-nitrostyrene | High yield, up to 99% ee, good diastereoselectivity, catalyst recycling. | organic-chemistry.org |
| α,β-Dipeptide with DMAP/Thiourea | Isobutyraldehyde | trans-β-nitrostyrene | Enantioselective C-C bond formation. | mdpi.com |
| (R, R)-DPEN-based Thiourea | Cycloketones | α,β-Unsaturated Nitroalkenes | High yields (88-99%), high enantioselectivity (76-99% syn ee), high diastereoselectivity (syn/anti = 9/1). | mdpi.com |
| Bifunctional DMAP-Thiourea | Nitroalkanes | Nitroalkenes | Excellent asymmetric induction (91-95% ee). | msu.edu |
Nucleophilic Additions to the Nitrovinyl Moiety
Beyond the realm of asymmetric catalysis, this compound undergoes nucleophilic addition with a diverse array of nucleophiles. The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack.
Carbon nucleophiles such as enolates derived from ketones, malonates, and acetoacetates readily add to the nitrovinyl system. nih.gov These reactions are fundamental for carbon-carbon bond formation and the construction of functionalized carbon skeletons. The resulting nitroalkane products are versatile intermediates that can be further transformed. For example, the addition of the enolate of ethyl acetoacetate to β-nitrostyrenes can be catalyzed by assemblies like tripodal dimeric hexaurea capsules, which stabilize the anionic intermediate. nih.gov
Nitroalkanes themselves can also act as nucleophiles in a conjugate addition to nitroalkenes, leading to the formation of 1,3-dinitro compounds. msu.edu These products are valuable precursors to 1,3-diamines. msu.edu However, this reaction can be challenging to control due to the potential for oligomerization. msu.edu The development of specialized catalysts, such as bifunctional DMAP-thiourea derivatives, has enabled this transformation to proceed with high efficiency and stereocontrol. msu.edu
Reduction Reactions of the Nitrovinyl Group
The nitrovinyl group of this compound can be selectively reduced to afford either the corresponding nitroalkane or the primary amine, providing access to different classes of compounds with significant synthetic potential.
Highly Chemoselective Reduction to Nitroalkanes
The selective reduction of the carbon-carbon double bond of the nitrovinyl group while leaving the nitro functionality intact is a valuable transformation. This yields 1-isopropyl-4-(2-nitroethyl)benzene, a saturated nitroalkane. This reduction can be achieved using various reducing agents. The resulting nitroalkanes are important intermediates, as the nitro group can be subsequently converted into other functional groups, such as carbonyls via the Nef reaction or amines.
Reductions to Amines and Other Nitrogen-Containing Functionalities
The complete reduction of the nitrovinyl group in this compound leads to the formation of 2-(4-isopropylphenyl)ethanamine. This transformation involves the reduction of both the carbon-carbon double bond and the nitro group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using chemical reducing agents like iron in acidic media. The resulting primary amines are crucial building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
Cycloaddition Reactions and Heterocycle Formation
This compound and related nitroalkenes can participate as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic structures. The electron-deficient nature of the double bond makes it a reactive component in these transformations.
For instance, nitroalkenes can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. They can also participate in [3+2] cycloadditions with 1,3-dipoles. Another important reaction is the formal [4+1] cycloaddition of isocyanides with α,β-unsaturated nitro compounds, which provides a route to functionalized pyrrole derivatives. rsc.org These cycloaddition strategies offer efficient pathways to complex ring systems from relatively simple starting materials.
[3+2] Cycloaddition Reactions with Azomethine Ylides
The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings. Azomethine ylides, which are nitrogen-based 1,3-dipoles, are common reactants in these transformations. nih.gov The electron-deficient nature of the double bond in nitroalkenes, such as this compound, makes them excellent dipolarophiles for cycloaddition reactions with azomethine ylides. rsc.org
While specific studies on the [3+2] cycloaddition of this compound with azomethine ylides are not prevalent in the reviewed literature, the general reactivity of nitroalkenes suggests that this reaction would proceed readily. The cycloaddition is expected to be highly regioselective, with the nucleophilic carbon of the azomethine ylide attacking the β-carbon of the nitrovinyl group, and the electrophilic carbon of the ylide forming a bond with the α-carbon. This regioselectivity is driven by the strong electron-withdrawing effect of the nitro group. nih.gov The reaction would lead to the formation of a highly substituted pyrrolidine ring.
The general scheme for the [3+2] cycloaddition of a substituted nitrostyrene (B7858105) with an azomethine ylide is depicted below:
General Reaction Scheme for [3+2] Cycloaddition
| Reactants | Product |
|---|
This reaction is a cornerstone in the synthesis of complex nitrogen-containing heterocycles. rsc.org
Synthesis of Pyrroline (B1223166) Derivatives
Pyrroline derivatives, specifically 3-pyrrolines, can be synthesized from the initial pyrrolidine cycloadducts obtained from the [3+2] cycloaddition of this compound and an azomethine ylide. The initial cycloadduct, a substituted nitropyrrolidine, can undergo subsequent elimination of the nitro group under appropriate basic or thermal conditions to introduce a double bond within the five-membered ring, yielding a pyrroline derivative.
Although direct experimental data for this specific transformation on a this compound-derived cycloadduct is scarce, the elimination of a nitro group to form an alkene is a known process in organic synthesis. The resulting pyrroline derivatives are valuable synthetic intermediates for the preparation of a wide range of biologically active compounds and natural products.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents already present on the ring: the isopropyl group and the 2-nitrovinyl group.
The isopropyl group is an alkyl group, which is known to be an ortho-, para-director and an activating group due to its electron-donating inductive effect and hyperconjugation. youtube.comlibretexts.org Conversely, the 2-nitrovinyl group is a strongly deactivating group and a meta-director. This is because the nitro group is highly electron-withdrawing through both resonance and inductive effects, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com
In the case of this compound, the two substituents are para to each other. The activating isopropyl group directs incoming electrophiles to the ortho positions (positions 2 and 6), while the deactivating 2-nitrovinyl group directs to the meta positions (also positions 2 and 6). Therefore, the directing effects of both groups are reinforcing, and electrophilic substitution is expected to occur at the positions ortho to the isopropyl group and meta to the 2-nitrovinyl group.
However, the steric hindrance from the bulky isopropyl group may influence the regioselectivity between the two equivalent ortho positions. While both ortho positions are electronically favored, the approach of a bulky electrophile might be slightly hindered.
Directing Effects of Substituents on the Benzene Ring
| Substituent | Type | Directing Effect |
|---|---|---|
| Isopropyl | Activating | Ortho, Para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com
Radical Reactions and Mechanistic Investigations
The nitroalkene functionality in this compound can also participate in radical reactions. The classical reactivity of nitroalkenes involves nucleophilic 1,4-addition; however, the presence of a radical species can alter this pathway. rsc.orgnih.gov
While specific mechanistic investigations for this compound are not available in the literature, it is plausible that it would follow a similar radical reaction pathway to other β-nitrostyrenes. The stability of the potential benzylic radical intermediate, enhanced by the para-isopropyl group, would likely facilitate such reactions. These denitrative radical coupling reactions can be initiated by various methods, including oxidative, reductive, or photocatalyzed procedures. rsc.orgnih.gov
Further research is required to fully elucidate the specific radical reactivity and mechanistic pathways for this compound.
Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 4 2 Nitrovinyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 1-isopropyl-4-(2-nitrovinyl)benzene, ¹H and ¹³C NMR are primary tools for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The vinyl protons of the nitrovinyl group also show characteristic signals, often as doublets, with coupling constants that can help determine the stereochemistry (E/Z isomerism) of the double bond. The protons of the isopropyl group exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic | 7.20-7.60 | m | |
| Vinyl | 7.50-8.00 | d | ~13.7 |
| Isopropyl (CH) | 2.90-3.10 | septet | |
| Isopropyl (CH₃) | 1.20-1.30 | d | |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are observed for the aromatic carbons, the vinyl carbons, and the carbons of the isopropyl group. The carbon attached to the nitro group and the carbons of the vinyl group are typically found further downfield due to the electron-withdrawing nature of the nitro group.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-NO₂) | ~147 |
| Aromatic (C-isopropyl) | ~150 |
| Aromatic (CH) | 127-130 |
| Vinyl (CH-Ar) | ~139 |
| Vinyl (CH-NO₂) | ~135 |
| Isopropyl (CH) | ~34 |
| Isopropyl (CH₃) | ~23 |
| Note: These are approximate chemical shift values and can vary. |
Advanced NMR Techniques for Stereochemical Assignment
While ¹H NMR coupling constants provide a good indication of the stereochemistry of the nitrovinyl group, advanced NMR techniques can offer more definitive assignments. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. For this compound, a NOESY experiment would show a correlation between the vinyl proton and the adjacent aromatic protons if they are on the same side of the molecule, confirming the stereochemistry.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound (C₁₁H₁₃NO₂), HR-MS would be used to confirm its elemental composition by comparing the experimentally determined exact mass to the calculated theoretical mass. rsc.orgscbt.comcookechem.com The molecular weight of this compound is approximately 191.23 g/mol . scbt.comcookechem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tajhizkala.irshimadzu.comscielo.br GC-MS is instrumental in assessing the purity of a sample of this compound by separating it from any impurities before detection. tajhizkala.irscielo.br The mass spectrometer then provides a mass spectrum for the eluted compound, which can be compared to a library of known spectra for positive identification. epa.gov The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragmentation pathway for this molecule might involve the loss of the nitro group (NO₂) or cleavage of the isopropyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of its constituent parts: the nitro group, the vinyl group, and the para-substituted isopropylbenzene ring.
The most prominent features in the IR spectrum of a nitrostyrene (B7858105) derivative are the stretching vibrations of the nitro group (NO₂). Due to the high polarity of the N-O bonds, these absorptions are typically strong and easily identifiable. The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch usually appears in the range of 1550-1490 cm⁻¹, while the symmetric stretch is found between 1355-1315 cm⁻¹. The presence of a conjugated vinyl group can slightly shift these frequencies.
The vinyl group (-CH=CH-) also presents characteristic absorption bands. The C=C stretching vibration in conjugated alkenes is observed in the 1650-1600 cm⁻¹ region. The C-H stretching vibration of the vinyl group typically appears above 3000 cm⁻¹. Furthermore, the C-H out-of-plane bending (wagging) vibrations of the vinyl group are particularly diagnostic of the substitution pattern. For a trans-disubstituted alkene, a strong absorption is expected in the 970-960 cm⁻¹ range.
The aromatic ring and the isopropyl group also have their signature absorptions. The aromatic C-H stretching vibrations are generally seen as a group of weaker bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring is often indicated by a specific out-of-plane C-H bending vibration in the 840-810 cm⁻¹ range. The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1385-1380 cm⁻¹ (for the gem-dimethyl split) and 1370-1365 cm⁻¹.
Based on the analysis of related compounds and general spectroscopic data, the expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Alkyl C-H (isopropyl) | Stretching | 2970-2870 | Medium to Strong |
| C=C (vinyl) | Stretching | 1640-1620 | Medium |
| C=C (aromatic) | Stretching | 1600-1450 | Medium to Weak |
| NO₂ | Asymmetric Stretching | 1520-1500 | Strong |
| Isopropyl C-H | Bending (gem-dimethyl) | ~1385 and ~1370 | Medium |
| NO₂ | Symmetric Stretching | 1350-1340 | Strong |
| C-H (trans-vinyl) | Out-of-plane Bending | 970-960 | Strong |
| Aromatic C-H | Out-of-plane Bending (para) | 840-810 | Strong |
For derivatives of this compound, the positions of these bands may shift depending on the nature and position of the additional substituents on the aromatic ring. Electron-donating groups might slightly lower the frequencies of the nitro group stretches, while electron-withdrawing groups would be expected to increase them.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated π-systems, such as this compound, absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is a key characteristic of the chromophore.
The chromophore in this compound is the 4-(2-nitrovinyl)phenyl group, a conjugated system that includes the benzene ring, the vinyl double bond, and the nitro group. This extended conjugation results in a significant bathochromic (red) shift compared to the individual chromophores. The primary electronic transition observed is a high-intensity π→π* transition.
For the parent compound, β-nitrostyrene, a strong absorption is observed around 312 nm in a non-polar solvent. researchgate.netnih.gov The introduction of a substituent on the para position of the benzene ring can further shift this absorption maximum. The isopropyl group at the para position is a weak electron-donating group (an activating group) through hyperconjugation and inductive effects. This donation of electron density into the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift to a longer wavelength is expected for this compound compared to β-nitrostyrene.
The table below shows the expected UV-Vis absorption data for this compound in comparison to related compounds.
| Compound | Para-Substituent | Solvent | λmax (nm) | Type of Transition |
| β-Nitrostyrene | -H | Dichloromethane | 312 | π→π |
| p-Methyl-β-nitrostyrene | -CH₃ | Cyclohexane | 316 | π→π |
| This compound | -CH(CH₃)₂ | Cyclohexane (expected) | ~318-322 | π→π |
| p-Hydroxy-β-nitrostyrene | -OH | Cyclohexane | 352 | π→π |
| p-Cyano-β-nitrostyrene | -CN | Not specified | Not specified | π→π* |
Data for β-nitrostyrene and its derivatives are from literature sources. researchgate.netnih.gov The λmax for this compound is an estimated value based on the electronic effect of the isopropyl group relative to hydrogen and methyl substituents.
The spectra of ortho-hydroxy-β-nitrostyrene derivatives have shown absorption bands around 320 nm, which are also attributed to π→π* transitions. nih.gov This further supports the expected absorption region for this class of compounds.
Computational Chemistry and Theoretical Investigations of 1 Isopropyl 4 2 Nitrovinyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate various molecular properties and reactivity descriptors. DFT calculations typically use functionals like B3LYP combined with basis sets such as 6-311G** to provide a balance between accuracy and computational cost for organic molecules. globalresearchonline.netnih.govresearchgate.net
For 1-isopropyl-4-(2-nitrovinyl)benzene, DFT calculations can elucidate the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro group (-NO₂) and the conjugated nitrovinyl moiety significantly influences the electronic properties of the benzene (B151609) ring. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. globalresearchonline.net
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attacks. globalresearchonline.net For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. The hydrogen atoms of the benzene ring and the vinyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack.
Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of reactivity. nih.gov These descriptors help in understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties for this compound (Illustrative) This table presents theoretical values based on typical DFT calculations for similar nitroaromatic compounds, as specific literature data for this exact molecule is not available.
| Parameter | Value | Description |
| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 4.85 eV | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | 5.01 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. dntb.gov.ua By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements (conformations) of a molecule and the energy barriers between them. nih.gov
For a flexible molecule like this compound, key conformational features include the rotation of the isopropyl group and the orientation of the nitrovinyl group relative to the plane of the benzene ring. These conformational preferences are important as they can influence the molecule's interaction with other molecules, such as receptors or reactants.
MD simulations can be performed in different environments, such as in a vacuum or with an explicit solvent, to mimic experimental conditions. nih.gov Techniques like accelerated molecular dynamics (aMD) can be employed to enhance the sampling of the conformational space, allowing for the exploration of larger-scale motions and rare events that might not be observed in conventional MD simulations within accessible timescales. nih.gov The analysis of the simulation trajectory can yield information on root-mean-square deviation (RMSD) and radius of gyration, which describe the stability and compactness of the molecule's structure over time. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies featuring this compound are not prominent in the literature, the principles of QSAR can be applied to predict its potential activities.
To build a QSAR model, molecular descriptors are calculated for a set of similar molecules with known activities. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or from the 2D/3D structure of the molecule (e.g., molecular weight, logP, topological indices). Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new or untested compounds, including this compound. The local molecular properties, such as local electron affinity and polarizability, are particularly useful as descriptors in QSAR for predicting chemical reactivity. psu.edu
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. escholarship.org For reactions involving this compound, such as cycloadditions or reductions, computational studies can map out the entire reaction pathway, identify intermediates and transition states, and calculate the associated energy changes. researchgate.netmdpi.com
A key aspect of mechanistic studies is the identification of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is a critical factor for the reaction rate. mdpi.com
For example, in a [3+2] cycloaddition reaction, a common reaction for nitroalkenes, DFT calculations can be used to explore the potential pathways. mdpi.com The calculations would involve optimizing the geometries of the reactants, the possible transition states, and the final products (cycloadducts). By comparing the Gibbs free energies of activation for different pathways, one can predict the regioselectivity and stereoselectivity of the reaction. mdpi.com Similarly, for the reduction of the nitro group, computational studies can model the step-wise transfer of electrons and protons to reveal the most favorable reaction mechanism. researchgate.net
Table 2: Hypothetical Energy Profile for a Reaction of this compound This table illustrates a possible energy profile for a generic reaction, such as a cycloaddition, based on computational studies of similar compounds. mdpi.com
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | 0.0 | Starting materials (e.g., this compound + dienophile) |
| Pre-reaction Complex | -2.4 | +4.5 | A weakly bound complex formed before the reaction. |
| Transition State (TS) | +7.7 | +19.9 | The highest energy point on the reaction pathway, determining the activation barrier. |
| Product | -25.0 | -20.5 | The final, stable cycloadduct. |
Reactivity Indices and Local Electronic Properties
To understand and predict the reactivity of different sites within the this compound molecule, local reactivity indices are employed. These indices are derived from conceptual DFT and provide a more detailed picture than global indices like hardness or electronegativity. psu.edu
The Fukui function is a key local reactivity index that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, the carbon atoms of the vinyl group are expected to be susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group.
The local electron affinity and local ionization energy are other useful properties that can be mapped onto the molecular surface to visualize reactive sites. psu.edu The local ionization energy, for example, highlights areas from which an electron is most easily removed, indicating sites prone to attack by electrophiles. psu.edu These detailed analyses are crucial for rationalizing observed reaction outcomes and for designing new synthetic pathways.
Applications of 1 Isopropyl 4 2 Nitrovinyl Benzene in the Synthesis of Complex Organic Molecules
Precursor in the Synthesis of Heterocyclic Compounds
The electron-deficient nature of the carbon-carbon double bond in 1-isopropyl-4-(2-nitrovinyl)benzene, a derivative of β-nitrostyrene, makes it a highly reactive component in the synthesis of various heterocyclic compounds. Its utility is particularly notable in cycloaddition reactions and multicomponent reactions leading to the formation of five-membered nitrogen-containing rings like pyrroles and indoles.
The nitrovinyl moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is a cornerstone for the construction of complex molecular frameworks. Furthermore, the electron-withdrawing nitro group activates the double bond for participation in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. For instance, β-nitrostyrenes can act as potent dienophiles in Diels-Alder reactions. youtube.combeilstein-journals.orgresearchgate.net
One of the significant applications of β-nitrostyrenes is in the synthesis of pyrrole derivatives. bohrium.com Pyrroles are important heterocyclic scaffolds found in many biologically active compounds. bohrium.com Multicomponent reactions (MCRs) involving β-nitrostyrenes provide an efficient route to highly functionalized pyrroles, offering advantages such as high atom economy, reduced waste, and operational simplicity compared to traditional stepwise syntheses. bohrium.com For example, a one-pot, four-component reaction between primary amines, diketene, and a nitrostyrene (B7858105) can yield highly functionalized pyrrole-3-carboxamide derivatives in good yields without the need for catalysts. organic-chemistry.org
Another important class of heterocyclic compounds synthesized from nitroarenes are indoles. The Bartoli indole synthesis is a well-known method that utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form substituted indoles. wikipedia.org While this compound itself is not the direct nitroarene precursor in the classical Bartoli synthesis, its derivatives or related nitro compounds can be employed in various modern indole synthesis strategies. organic-chemistry.orgresearchgate.net For instance, the reductive cyclization of β-nitrostyrenes can lead to the formation of the indole ring system. mdpi.com The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalyst has been shown to produce 2-indolyl-1-nitroalkane derivatives. researchgate.net
The following table summarizes some of the heterocyclic systems that can be synthesized from β-nitrostyrene precursors:
| Heterocyclic System | Synthetic Method | Key Features |
| Pyrroles | Multicomponent Reactions | High efficiency, atom economy, and diversity. bohrium.com |
| Pyrroles | Reaction with enaminones | Mild, catalyst-free conditions with good yields. organic-chemistry.org |
| Indoles | Bartoli Indole Synthesis | Flexible route to substituted indoles from nitroarenes. wikipedia.org |
| Indoles | Reductive Cyclization | Palladium-catalyzed methods using CO surrogates. mdpi.com |
| Isoxazolidines | [3+2] Cycloaddition with nitrones | Efficient construction of five-membered heterocyclic rings. researchgate.net |
Building Block for Pharmaceutically Relevant Scaffolds
The versatility of this compound as a synthetic precursor extends to the construction of pharmaceutically relevant scaffolds. The heterocyclic compounds derived from it, such as pyrroles and indoles, form the core of numerous drugs and biologically active molecules. bohrium.comnih.govmdpi.com
Nitro-containing compounds themselves exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net This inherent bioactivity, coupled with the ability to transform the nitro group into other functionalities, enhances the value of this compound in medicinal chemistry. The synthesis of novel derivatives based on this scaffold can lead to the discovery of new therapeutic agents. mdpi.comnih.gov
The pyrimidine ring, for example, is another azaaromatic scaffold that can be found in many molecules of biological or pharmaceutical interest and can be synthesized through multicomponent reactions. nih.gov Spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory and antioxidant activities. nih.gov The following table provides examples of pharmacological activities associated with scaffolds derivable from nitrostyrene precursors:
| Scaffold | Associated Pharmacological Activities |
| Pyrrole Derivatives | Antibacterial, Antifungal, Anticancer bohrium.com |
| Indole Derivatives | Anti-inflammatory, Antiviral, Anticancer organic-chemistry.orgresearchgate.net |
| Pyrimidine Derivatives | Anti-inflammatory, Antipyretic, Anticonvulsant nih.gov |
| Nitro-containing Compounds | Antibacterial, Antifungal, Antineoplastic nih.gov |
Role in the Generation of Diverse Chemical Libraries
Combinatorial chemistry is a powerful strategy in drug discovery and materials science for the rapid synthesis of a large number of diverse compounds, known as chemical libraries. bohrium.com The goal is to accelerate the identification of novel molecules with desired properties. this compound, with its reactive nitrovinyl group, is an excellent starting material for the generation of such libraries.
The participation of this compound in multicomponent reactions (MCRs) is particularly advantageous for combinatorial synthesis. bohrium.com MCRs allow for the combination of three or more reactants in a single step to generate a product that incorporates portions of all the starting materials. By systematically varying the different components in these reactions, a large and diverse library of compounds can be quickly assembled. chemrxiv.org
For example, in the synthesis of pyrrole derivatives from a β-nitrostyrene, various primary amines and 1,3-dicarbonyl compounds can be used as inputs, leading to a library of pyrroles with diverse substituents. scispace.com This diversity-oriented synthesis approach enhances the probability of discovering compounds with specific biological activities or material properties. The use of automated synthesis platforms can further augment the efficiency of library generation. chemrxiv.org
Key features of using this compound in generating chemical libraries are summarized below:
| Feature | Description |
| Reactive Hub | The nitrovinyl group can react with a wide range of nucleophiles and dienes. |
| Multicomponent Reactions | Enables the rapid assembly of complex molecules from simple building blocks in a single step. bohrium.com |
| Diversity-Oriented Synthesis | Allows for the systematic variation of substituents to create a diverse range of compounds. |
| Scaffold Decoration | The resulting heterocyclic core can be further functionalized to increase library diversity. |
Utilization in Material Science for Optoelectronic Applications
While the primary applications of this compound are in the synthesis of fine chemicals and pharmaceutical scaffolds, its derivatives also have potential in material science, particularly in the field of optoelectronics. The synthesis of conductive polymers is an area of significant research interest due to their unique electronic properties and potential applications in sensors, displays, and other electronic devices. researchgate.netiarjset.comrsc.org
Polypyrrole is a well-known conductive polymer, and as discussed, this compound can serve as a precursor for substituted pyrroles. researchgate.net The properties of conductive polymers can be tuned by modifying the structure of the monomeric units. Therefore, by synthesizing pyrrole derivatives from this compound and subsequently polymerizing them, it is possible to create novel conductive polymers with tailored electronic and physical properties.
The presence of the isopropyl and nitro-derived functional groups on the polymer backbone could influence properties such as solubility, processability, and the electronic band gap. The nitro group, being strongly electron-withdrawing, can significantly impact the electronic properties of the resulting polymer. Research in this area could lead to the development of new materials for organic electronics.
Future Directions and Emerging Research Avenues for 1 Isopropyl 4 2 Nitrovinyl Benzene
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development, and the reactions of 1-isopropyl-4-(2-nitrovinyl)benzene are a key area for creating stereospecific products. Future research is intensely focused on creating new catalytic systems that can control the three-dimensional arrangement of atoms with high precision.
A significant area of development involves heterogeneous catalysts, which offer the advantage of easy recovery and reuse. For instance, researchers have successfully immobilized organocatalysts on solid supports. One such system uses a calcium carbonate-supported α,α-diarylprolinol silyl (B83357) ether to catalyze the Michael addition of aldehydes to trans-β-nitrostyrenes, achieving very high diastereo- and enantioselectivity. researchgate.net Another approach has been the development of chiral bifunctional organocatalysts. These catalysts have been employed in the enantioselective addition of sodium bisulfite to (E)-nitroalkenes, yielding a variety of chiral β-nitroethanesulfonic acid compounds with excellent enantioselectivity, reaching up to 96% enantiomeric excess (ee). researchgate.net
These advancements pave the way for creating highly specific, stereoisomerically pure derivatives of this compound for applications where chirality is critical.
Table 1: Examples of Catalytic Systems for Stereoselective Reactions of β-Nitrostyrenes
| Catalyst System | Reaction Type | Substrates | Achieved Selectivity |
|---|---|---|---|
| Calcium carbonate-supported α,α-diarylprolinol silyl ether | Michael Addition | Aldehydes + trans-β-Nitrostyrenes | High diastereo- and enantioselectivity researchgate.net |
| Chiral bifunctional organocatalyst | Sulfite Addition | (E)-Nitroalkenes + Sodium Bisulfite | Up to 99% yield and 96% ee researchgate.net |
Exploration of Untapped Reactivity Pathways
While the Michael addition is the most well-known reaction involving β-nitrostyrenes, their rich electrophilic nature allows for a wide range of other transformations. Research is now moving beyond conventional reactions to explore novel and previously untapped reactivity pathways.
A particularly fruitful area is the use of the nitro group as a leaving group in denitrative cross-coupling reactions. mdpi.com This strategy enables the formation of new carbon-carbon and carbon-heteroatom bonds. For example, reactions of nitrostyrenes with thiols in the presence of an initiator like AIBN can lead to denitrative vinylation instead of the expected conjugate addition product. mdpi.com Similarly, coupling reactions with alkyl iodides promoted by triethylborane (B153662) occur under mild conditions to form substituted alkenes. mdpi.com
Other novel pathways include:
Pyrrole Synthesis: An unusual Michael reaction between β-nitrostyrene and 1,3-dicarbonyl compounds can produce highly substituted pyrroles through a unique hydroxylamine (B1172632) intermediate. rsc.org
Amidine Synthesis: A transition-metal-free, three-component reaction of trans-β-nitrostyrenes, a dibromo amide, and an amine can construct complex amidine frameworks that are otherwise difficult to access. acs.org
Catalyst-Initiated Oligomerization: In certain organocatalytic reactions, the catalyst itself can react with the nitrostyrene (B7858105). For example, N-benzylbispidine has been observed to add to β-nitrostyrene, initiating the formation of oligomers and acting as the true catalytic species in the process. mdpi.com
These discoveries significantly expand the synthetic utility of this compound, transforming it into a versatile precursor for a diverse array of complex molecules.
Table 2: Novel Reactivity Pathways for β-Nitrostyrene Derivatives
| Reaction Pathway | Key Reactants | Product Class |
|---|---|---|
| Denitrative Cross-Coupling | Nitrostyrene + Thiols/Alkyl Iodides | Substituted Alkenes mdpi.com |
| Unusual Michael Reaction | Nitrostyrene + 1,3-Dicarbonyl Compounds | Substituted Pyrroles rsc.org |
| Three-Component Amidination | Nitrostyrene + Dibromo Amide + Amine | Functionalized Amidines acs.org |
| Catalyst-Initiated Reaction | Nitrostyrene + N-benzylbispidine | Oligomers / Michael Adducts mdpi.com |
Computational Design of Advanced Derivatives with Tailored Bioactivity
Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) studies, is becoming an indispensable tool for designing new bioactive molecules. researchgate.netmdpi.com These methods use statistical models to correlate the chemical structure of a compound with its biological effect, allowing for the in silico design of derivatives with enhanced potency and selectivity.
For nitroaromatic compounds, specific molecular descriptors have been identified as crucial for predicting their activity and toxicity. mdpi.com Future research on this compound will leverage these models to rationally design advanced derivatives. Key descriptors include:
Electronic Properties: The energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), redox potentials, and hyperpolarizability are critical for predicting reactivity and biological interactions. researchgate.netmdpi.comdergipark.org.tr
Hydrophobicity: The octanol/water partition coefficient (logP or K_OW) is a key factor in determining how a molecule will distribute in biological systems. mdpi.comnih.gov
Steric and Geometric Properties: Descriptors like molar refraction and the Conductor-like Screening Model (COSMO) area provide insight into the size, shape, and surface properties of the molecule, which influence its ability to bind to biological targets. dergipark.org.trnih.gov
By systematically modifying the structure of this compound and calculating these descriptors, scientists can prioritize the synthesis of new analogues with a higher probability of possessing desired antibacterial, anticancer, or other therapeutic activities. researchgate.netnih.gov
Table 3: Key Molecular Descriptors for QSAR/SPAR of Nitroaromatic Compounds
| Descriptor Type | Specific Descriptor | Relevance to Bioactivity |
|---|---|---|
| Electronic | E_LUMO, E_HOMO, Redox Potential | Predicts reactivity, toxicity, and antibacterial activity researchgate.netmdpi.com |
| Electronic | Second-Order Hyperpolarizability | Correlates with the toxicology of nitrobenzene (B124822) derivatives dergipark.org.tr |
| Hydrophobicity | Octanol/Water Partition Coefficient (K_OW) | Influences bioconcentration, toxicity, and anticancer action mdpi.comnih.gov |
| Geometric/Surface | COSMO Area, Molar Refraction | Relates to toxicology and ligand-target interactions dergipark.org.trnih.gov |
Integration into Flow Chemistry and Sustainable Synthesis
Modern chemical manufacturing is increasingly shifting towards more sustainable and efficient processes. Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, offers significant advantages in safety, control, and scalability. Given that reactions involving nitro compounds can be highly exothermic, the superior heat transfer capabilities of flow reactors can prevent thermal runaways and improve process safety.
Future work will likely focus on adapting the synthesis and reactions of this compound to flow chemistry protocols. This would enable better control over reaction parameters, potentially leading to higher yields and purities. Furthermore, integrating flow chemistry with sustainable practices, such as using metal-free catalysts researchgate.netacs.org and greener solvents, represents a significant step forward. The development of metal-free, visible-light-driven photoredox reactions is one such example of a sustainable approach that aligns well with the capabilities of flow reactors. researchgate.net
Deepening Mechanistic Understanding of Biological Interactions
While the bioactivity of nitrostyrenes has been documented, a deep, mechanistic understanding of how they interact with cellular targets is crucial for their development as therapeutic agents. Emerging research is moving beyond phenotypic screening to pinpoint the precise molecular mechanisms of action.
A landmark study revealed that nitrostyrene derivatives can function as modulators of the Retinoid X receptor alpha (RXRα), a key protein implicated in cancer. nih.gov The study demonstrated that these compounds bind directly to RXRα through a unique mechanism requiring both the compound's nitro group and a specific cysteine residue (Cys432) in the receptor's binding pocket. This binding event inhibits the receptor's ability to promote the TNFα-induced NFκB signaling pathway. nih.gov By blocking this interaction, the nitrostyrene derivatives prevent the activation of NFκB, a key survival signal for cancer cells, thereby sensitizing them to apoptosis. nih.gov
This detailed mechanistic insight provides a clear rationale for the anticancer effects of certain nitrostyrene derivatives and offers a blueprint for future research. The next steps will involve identifying other potential protein targets for this compound and elucidating the downstream signaling cascades they modulate. This knowledge is fundamental to designing second-generation compounds with improved efficacy and reduced off-target effects.
Q & A
Basic: What synthetic methodologies are effective for producing 1-Isopropyl-4-(2-nitrovinyl)benzene, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between nitroethylene derivatives and substituted benzene precursors. For example, analogous nitrovinyl benzene compounds are prepared by reacting 4-substituted benzaldehydes with nitroethane under acidic conditions (e.g., acetic acid or ammonium acetate), followed by purification via column chromatography . Optimization involves adjusting stoichiometry (e.g., molar ratios of aldehyde to nitroethane), temperature (80–100°C), and reaction time (6–12 hours). Monitoring by TLC or HPLC ensures reaction completion. Yield improvements (>70%) are achievable by controlling moisture levels and using inert atmospheres to prevent side reactions .
Advanced: How can computational models like the SMD solvation framework predict solubility and solvent effects for nitrovinyl aromatic compounds?
The SMD (Solvation Model based on Density) continuum solvation model calculates solvation free energy by integrating bulk electrostatic contributions (via Poisson equation solutions) and atomic surface tensions. For this compound, SMD parameters (dielectric constant, surface tension) can predict solubility in solvents like acetonitrile or DMSO. Researchers input the compound’s electron density (derived from DFT methods like M05-2X/6-31G*) to compute solvent-accessible surface areas and solvation shells. Validation against experimental solubility data (e.g., from NIST databases) ensures model accuracy .
Basic: Which spectroscopic techniques are critical for structural confirmation of nitrovinyl-substituted aromatics?
1H/13C NMR and IR spectroscopy are essential. The nitrovinyl group exhibits characteristic NMR signals: vinyl protons resonate at δ 7.5–8.5 ppm (doublets, J = 12–16 Hz), while isopropyl groups show split signals at δ 1.2–1.5 ppm (CH3) and δ 2.5–3.0 ppm (CH) . IR confirms the nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹). X-ray crystallography (e.g., orthorhombic Pna21 space group) provides definitive structural validation, with unit cell parameters (a = 16.0965 Å, b = 4.8453 Å, c = 9.5538 Å) and intermolecular interactions (C–H···O) identified via crystallographic data .
Advanced: How can researchers resolve contradictions between experimental and computational NMR chemical shifts?
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT calculations. To address this:
- Benchmarking : Compare computed shifts (using methods like B3LYP/6-311+G**) with experimental data in the same solvent (e.g., CDCl3).
- Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers contributing to averaged experimental shifts.
- Relativistic Corrections : Apply corrections for heavy atoms (e.g., halogen substituents) if present.
- Referencing : Ensure chemical shifts are referenced to TMS or solvent peaks consistently .
Basic: What safety protocols are recommended for handling nitrovinyl aromatic compounds in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators (NIOSH-approved) if dust or aerosols are generated .
- Engineering Controls : Perform reactions in fume hoods with local exhaust ventilation. Use closed systems for volatile intermediates.
- Emergency Measures : Install eyewash stations and safety showers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies elucidate the electrophilic reactivity of the nitrovinyl group in cross-coupling reactions?
The nitrovinyl moiety acts as an electron-deficient alkene, participating in Michael additions or cycloadditions. Mechanistic studies involve:
- Kinetic Profiling : Monitor reaction rates under varying temperatures and catalysts (e.g., Pd or Cu).
- Electron Density Mapping : Use DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites.
- Isotopic Labeling : Track nitro group behavior using 15N-labeled analogs in NMR or MS studies .
Basic: How does substituent position (e.g., isopropyl vs. methoxy) influence the electronic properties of nitrovinyl benzene derivatives?
Electron-donating groups (e.g., methoxy at para positions) decrease nitrovinyl electrophilicity by resonance donation, while electron-withdrawing groups (e.g., halogens) enhance reactivity. UV-Vis spectroscopy reveals bathochromic shifts in λmax for electron-rich derivatives (e.g., 4-methoxy analogs show ~20 nm redshift compared to unsubstituted nitrovinyl benzene) . Cyclic voltammetry quantifies redox potentials, correlating substituent effects with HOMO/LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
